molecular formula C20H20N4O3S B2374690 7-(diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one CAS No. 690215-58-8

7-(diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one

Cat. No.: B2374690
CAS No.: 690215-58-8
M. Wt: 396.47
InChI Key: CVXOJVANAIEVGE-UHFFFAOYSA-N
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Description

7-(Diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a complex organic compound that features a chromene core structure, functionalized with thiadiazole, furan, and diethylamino groups. Its intricate molecular architecture suggests potential versatility and functionality in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions starting from simpler precursors. For example:

  • Formation of 1,3,4-thiadiazole ring: Thiadiazole compounds can be prepared via the cyclization of thiosemicarbazide with various acid chlorides or carboxylic acids under acidic conditions.

  • Chromene scaffold synthesis: The chromene core can be synthesized through Pechmann condensation or related cyclization methods, often involving resorcinol and an α,β-unsaturated carbonyl compound under acidic conditions.

  • Furan functionalization: The furan group can be introduced through a variety of cross-coupling reactions, such as Suzuki or Heck reactions, starting from halogenated furans and suitable organometallic reagents.

  • Final coupling: The furan-modified thiadiazole can then be coupled with the chromene core through amide or ester linkage using typical peptide coupling reagents like EDC or DCC.

Industrial Production Methods

Industrial production of this compound would likely optimize these steps for scale-up, involving continuous-flow reactors for precise control of reaction conditions, increased yields, and improved safety. Optimized solvents, catalysts, and automation would play crucial roles in ensuring economic viability and consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation at the furan or thiadiazole moiety using oxidizing agents like m-CPBA or KMnO₄.

  • Reduction: The nitro groups, if present, can be reduced using hydrogenation catalysts like Pd/C under hydrogen gas.

  • Substitution: Various nucleophiles can attack at different points on the thiadiazole and furan rings under suitable conditions.

Common Reagents and Conditions

  • Oxidation agents: m-CPBA, KMnO₄, or NaOCl.

  • Reduction agents: Pd/C with H₂, LiAlH₄.

  • Substitution conditions: Nucleophilic reagents in polar solvents like DMF, DMSO, under heat.

Major Products

The specific products depend on the reaction conditions, but typically include derivatives functionalized at the chromene, thiadiazole, or furan moieties.

Scientific Research Applications

Chemistry

In chemistry, 7-(diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one can serve as a building block for more complex organic synthesis, probing molecular interactions and reaction mechanisms.

Biology

In biological research, this compound can be investigated for its interactions with various biological macromolecules. For instance, its unique structure may provide insights into enzyme binding and inhibition processes.

Medicine

Industry

In industry, it could find applications as a specialty chemical in materials science, for developing new polymers or as an additive in coatings with specific desired properties.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of 7-(diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one likely involves interaction with specific molecular targets such as enzymes or receptors. The chromene core can intercalate with DNA or protein structures, affecting their function. The thiadiazole moiety might contribute to binding specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 7-(diethylamino)-4-methyl-2H-chromen-2-one: Shares the chromene and diethylamino functionalities but lacks the thiadiazole and furan groups, potentially resulting in different binding properties and applications.

  • 3-(5-amino-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one: Similar thiadiazole-chromene core but lacking the diethylamino and furan modifications, suggesting different chemical reactivity and biological interactions.

Uniqueness

The unique combination of chromene, thiadiazole, diethylamino, and furan groups in 7-(diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one makes it versatile for various chemical reactions, offering a wide range of applications in scientific research and industrial processes.

Properties

IUPAC Name

7-(diethylamino)-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-3-24(4-2)14-8-7-13-10-16(19(25)27-17(13)11-14)18-22-23-20(28-18)21-12-15-6-5-9-26-15/h5-11H,3-4,12H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXOJVANAIEVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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